Methyl methacrylate-d5
Description
Significance of Isotopic Labeling in Chemical and Materials Science Research
Isotopic labeling is a transformative technique that involves substituting specific atoms in a molecule with their isotopically enriched counterparts. adesisinc.com Because the labeled atom has the same number of protons, it behaves in almost exactly the same chemical manner as the original atom, ensuring that it does not significantly interfere with the process under investigation. wikipedia.org The key difference lies in the physical properties stemming from the increased mass of the isotope.
This subtle change has profound implications for analytical measurement. Techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and neutron scattering can readily distinguish between the labeled (deuterated) and unlabeled (protiated) molecules. resolvemass.cawikipedia.org This allows scientists to:
Trace metabolic pathways of drugs and nutrients. adesisinc.com
Elucidate complex chemical reaction mechanisms. adesisinc.com
Investigate the structure and dynamics of materials at a molecular level. adesisinc.comnih.gov
Track environmental pollutants and understand ecological cycles. adesisinc.com
In materials science, stable isotope labeling is crucial for studying material degradation, polymer blend morphology, and the development of novel materials with tailored properties. adesisinc.comunam.mx
Rationale for Deuteration in Methyl Methacrylate (B99206) Studies
Methyl methacrylate (MMA) is a fundamental monomer used in the production of a wide range of acrylic polymers, most notably poly(methyl methacrylate) (PMMA). Deuterating MMA, for instance by replacing the five hydrogen atoms on the α-methyl and vinyl groups to create methyl methacrylate-d5 (D₂C=C(CD₃)COOCH₃), provides researchers with a unique molecular probe to unlock information that is otherwise inaccessible.
One of the most significant applications of deuterated PMMA is in neutron scattering techniques, such as small-angle neutron scattering (SANS). acs.org The large difference in the neutron scattering length between hydrogen (¹H) and deuterium (B1214612) (²H) creates a high "contrast" between deuterated and non-deuterated polymer chains. nih.govacs.org Researchers exploit this contrast to visualize the conformation of individual polymer chains in the solid state, study the thermodynamics of polymer blends, and characterize the structure of complex polymer systems. kpi.uaacs.org
For example, SANS studies on blends of deuterated PMMA (d-PMMA) and other polymers have been used to determine phase behavior and measure correlation lengths, providing insight into the miscibility and microphase separation of the components. kpi.ua Furthermore, quasi-elastic neutron scattering (QENS) experiments on selectively deuterated samples allow for the investigation of the dynamics of specific molecular groups. csic.es By labeling either the α-methyl group or the ester methyl group, scientists can isolate and study the rotational and segmental motions of different parts of the PMMA molecule, revealing how these motions are affected by temperature, confinement, or the presence of other components. nih.govcsic.esaps.org
Deuteration is a powerful tool for simplifying and interpreting complex spectra in both NMR and vibrational spectroscopy.
In proton (¹H) NMR, the signals from a deuterated part of a molecule are absent. This selective "silencing" can be used to simplify crowded spectra and aid in the assignment of signals. scribd.com Conversely, deuterium (²H) NMR provides direct information about the labeled sites. sigmaaldrich.com Since the chemical environments of a chemical species and its deuterium isotopomer are nearly identical, their chemical shifts in ¹H-NMR and ²H-NMR are very similar. sigmaaldrich.com This allows ²H-NMR to be used to unambiguously identify the residual proton signals in a highly deuterated compound, which can be difficult in a complex ¹H-NMR spectrum. sigmaaldrich.com
| Property | Proton (¹H) | Deuteron (²H) |
|---|---|---|
| Natural Abundance | 99.985% | 0.015% |
| Spin Quantum Number (I) | 1/2 | 1 |
| Magnetogyric Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | 26.7519 | 4.1066 |
| Resonance Frequency (at 9.4 T) | 399.939 MHz | 61.393 MHz |
In vibrational spectroscopies like infrared (IR) and Raman, the heavier mass of deuterium causes the vibrational frequencies of C-D bonds to be significantly lower than those of C-H bonds. This isotopic shift is invaluable for assigning specific vibrational modes in the complex spectrum of a polymer like PMMA. acs.org By comparing the spectra of hydrogenous and deuterated PMMA, researchers can confidently identify which peaks correspond to the backbone and which to the side-chain motions. acs.org
The difference in mass between hydrogen and deuterium also affects the rates of chemical reactions. The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. princeton.edu This phenomenon gives rise to the kinetic isotope effect (KIE), which is the ratio of the reaction rate for the light isotope (kL) to that of the heavy isotope (kH). wikipedia.org
By measuring the KIE, chemists can gain profound insight into reaction mechanisms, particularly the rate-determining step. princeton.edu In the study of methyl methacrylate polymerization, deuterated monomers are used to understand the fundamental steps of initiation, propagation, and termination. For instance, studies using totally deuterated methyl methacrylate (MMA-d8) have allowed for the precise analysis of initiator fragments at the polymer chain ends via ¹H NMR. scribd.com This technique helped quantify the proportion of polymer chains formed through disproportionation versus combination termination reactions, a long-standing question in radical polymerization. scribd.com One study found that in the polymerization of MMA-d8 with AIBN at 60°C, approximately 85% of the polymer molecules were formed through disproportionation. scribd.com
| Initiator | Conditions | Finding |
|---|---|---|
| AIBN | Bulk, 60°C | 1.15 initiator fragments per polymer chain, indicating ~85% of termination occurs via disproportionation. |
| BPO | Benzene, 60°C | 1.20 initiator fragments per polymer chain, with 82% being phenyl groups and 18% benzoyloxy groups. |
Historical Context of Deuterated Polymer and Monomer Research
The histories of polymer science and deuterium isotope science have been intertwined for over six decades. acs.org While the initial interest in deuterated polymers was to aid in the interpretation of vibrational spectra, their role expanded dramatically with the advent of neutron scattering as a major analytical technique for materials research. unam.mxacs.org
In the 1970s and 1980s, researchers demonstrated that deuteration could have a slight but measurable influence on polymer properties like melting temperature and glass transition temperature. acs.orgnih.gov However, the primary driver for the synthesis of deuterated monomers and polymers was the unique capability of neutron scattering to probe polymer structure in bulk and in solution. acs.organnualreviews.org The ability to create contrast by mixing deuterated and hydrogenous polymers allowed for the first direct measurements of single-chain dimensions in the solid state, confirming theoretical predictions like those of Paul Flory. osti.gov
Poly(methyl methacrylate) was one of the early polymers to be studied using these techniques, and the synthesis of various deuterated versions of the MMA monomer became crucial. acs.orgornl.gov This rich history has established deuterated materials like this compound not just as chemical curiosities, but as essential tools that continue to push the boundaries of our understanding of polymer physics and chemistry. resolvemass.caacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i1D2,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQNEPGJFQJSBK-KPAILUHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C(=O)OC)C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583735 | |
| Record name | Methyl 2-(~2~H_3_)methyl(~2~H_2_)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55935-46-1 | |
| Record name | Methyl 2-(~2~H_3_)methyl(~2~H_2_)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl methacrylate-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for Methyl Methacrylate D5
The synthesis of deuterated molecules is a precise science, focusing on the specific incorporation of deuterium (B1214612) atoms in place of hydrogen. For methacrylate (B99206) derivatives like Methyl Methacrylate-d5, this involves tailored strategies to achieve the desired level of deuteration at specific molecular sites.
Deuterium Incorporation Strategies in Methacrylate Derivatives
Deuterium can be introduced into methacrylate molecules either selectively, targeting specific positions, or comprehensively, replacing all protons in a process known as perdeuteration.
Selective deuteration allows for the placement of deuterium atoms at specific sites within the methyl methacrylate molecule. This targeted approach is crucial for various applications, such as mechanistic studies in polymer chemistry or as internal standards in mass spectrometry. The synthesis of selectively deuterated monomers is a precise process, often involving multi-step reactions where deuterated building blocks are introduced at specific stages. For instance, the deuteration can be targeted at the vinyl group (d2), the alpha-methyl group (d3), or the ester methyl group (d3), leading to various isotopologues. ornl.gov
The installation of a trideuteromethyl (CD3) group, sometimes referred to as a deuterated "magic methyl" group, is a significant strategy in medicinal chemistry that can be applied to monomer synthesis. nih.gov This involves using specific trideuteromethylating agents to introduce the CD3 group at a desired carbon atom. nih.gov
Table 1: Examples of Selectively Deuterated Methyl Methacrylate Monomers
| Compound Name | Deuteration Site(s) |
|---|---|
| methyl 2-methacrylate-d2 | Vinyl group (=CD2) |
| methyl 2-(methyl-d3)acrylate | Alpha-methyl group (-CD3) |
| methyl-d3 2-methylacrylate | Ester methyl group (-OCD3) |
| methyl 2-(methyl-d3)acrylate-d2 | Vinyl and Alpha-methyl groups |
| methyl-d3 2-methylacrylate-d2 | Vinyl and Ester methyl groups |
| methyl-d3 2-(methyl-d3)acrylate | Alpha-methyl and Ester methyl groups |
Data sourced from Oak Ridge National Laboratory. ornl.gov
Perdeuteration involves replacing all hydrogen atoms in the methyl methacrylate molecule with deuterium, resulting in Methyl Methacrylate-d8 (CD2=C(CD3)COOCD3). The primary strategy for achieving this is to use starting materials that are already fully deuterated. google.com
A common industrial method for producing non-deuterated methyl methacrylate is the acetone (B3395972) cyanohydrin (ACH) process. wikipedia.orgmmachemicals.commdpi.com This process can be adapted for perdeuteration by using deuterated precursors. The synthesis for Methyl Methacrylate-d8 typically starts with acetone-d6 (B32918) and a deuterated methanol (B129727) source, such as methanol-d4 (B120146) (CD3OD). google.com By employing these fully deuterated reactants, the resulting methyl methacrylate product is comprehensively labeled with deuterium. google.com
Advanced Synthetic Routes and Catalytic Systems for Deuterated Monomer Production
The production of deuterated monomers like this compound relies on adapting established synthetic routes and utilizing specific catalytic systems to facilitate the incorporation and transfer of deuterium.
The synthesis of perdeuterated Methyl Methacrylate (MMA-d8) can be effectively achieved by modifying the acetone cyanohydrin (ACH) method. google.com This multi-step process involves the following key reactions:
Synthesis of Acetone Cyanohydrin-d6 : Acetone-d6 is reacted with hydrocyanic acid in the presence of a catalyst, such as triethylamine. This reaction yields acetone cyanohydrin-d6. google.com
Formation of Methacrylamide-d5 Sulfate : The acetone cyanohydrin-d6 is then treated with sulfuric acid. This step generates the deuterated sulfuric acid salt of methacrylic acid amide. google.com
Esterification with Deuterated Methanol : The final step is the esterification of the methacrylamide (B166291) salt. A deuterated methanol, such as Methanol-d3 (B56482) (CD3OH), is used to introduce the deuterated ester group. This reaction is heated and refluxed to produce the final Methyl Methacrylate-d8 product. google.com
The methanol-d3 (CD3OH) required for this process can be prepared from methanol-d4 (CD3OD) by exchanging the deuterium in the hydroxyl group with a proton, for example, by mixing with normal water followed by distillation. google.com This ensures that the deuterium is specifically located on the methyl group of the methanol.
While various catalytic systems have been developed for the synthesis of non-deuterated MMA, including those based on gold nanocatalysts or heteropolycompounds, the principles of condensation and esterification remain central. mdpi.comrsc.org The adaptation for deuterated synthesis lies primarily in the use of deuterated starting materials rather than a fundamentally different catalytic process. google.com
In the adapted ACH synthesis for MMA-d8, the transfer of deuterium is a direct consequence of the reactants used. The deuterium atoms in the final product originate directly from the deuterated precursors:
Acetone-d6 (CD3COCD3) provides the six deuterium atoms that form the backbone and the alpha-methyl group of the final MMA molecule (CD2=C(CD3)-).
Methanol-d3 (CD3OH) provides the three deuterium atoms for the ester methyl group (-COOCD3). google.com
The reaction mechanism follows the established pathway for the ACH process, where the isotopic labels are carried through each intermediate. The sulfuric acid facilitates the hydrolysis and rearrangement of the cyanohydrin, and the subsequent reaction with deuterated methanol leads to the ester product with the deuterium atoms retained in their respective positions from the starting materials. The efficiency of deuterium transfer is therefore dependent on the isotopic purity of the initial deuterated reactants.
Purification and Isotopic Purity Assessment of this compound
Following synthesis, the crucial steps of purification and rigorous assessment of isotopic purity are necessary to ensure the final product meets the required standards for its intended application.
Purification is an essential process to isolate and remove any contaminating substances from the synthesized product. moravek.com For isotopically labeled compounds like this compound, this ensures that any non-deuterated or partially deuterated species, as well as other chemical impurities, are removed. Standard chemical separation techniques such as distillation are commonly employed to purify the final MMA product. mmachemicals.com For higher purity requirements, chromatographic methods like high-performance liquid chromatography (HPLC) can be utilized. moravek.com
The assessment of isotopic purity is critical to quantify the extent of deuterium incorporation and to identify the presence of any undesired isotopologues. rsc.orgrsc.org Several advanced analytical techniques are used for this purpose.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI-HRMS), is a rapid and highly sensitive method for determining isotopic purity. researchgate.netnih.gov It works by distinguishing the H/D isotopolog ions, allowing for the calculation of the relative abundance of the desired deuterated compound versus any partially or non-deuterated species. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool that not only confirms the structural integrity of the synthesized molecule but also provides detailed information about the position of the labeled atoms and the relative isotopic purity. rsc.orgrsc.org A combination of proton (¹H NMR) and deuterium (²H NMR) spectroscopy can be used to accurately determine the isotopic abundance in both partially and fully labeled compounds. nih.gov
Molecular Rotational Resonance (MRR) Spectroscopy : MRR spectroscopy offers an exceptionally high-resolution analysis of isotopic composition. It can provide a complete description of a complex mixture of isotopomers because each distinct isotopomer produces a unique rotational spectrum, virtually eliminating issues of spectral overlap that can occur in NMR. acs.org
Table 2: Comparison of Analytical Techniques for Isotopic Purity Assessment
| Technique | Advantages | Limitations |
|---|---|---|
| Mass Spectrometry (MS) | High sensitivity, rapid analysis, low sample consumption. nih.gov | May not distinguish between positional isomers (isotopomers). |
| NMR Spectroscopy | Provides structural confirmation and positional information of isotopes. rsc.orgrsc.org | Can suffer from signal overlap in complex mixtures, potentially lower sensitivity than MS. acs.org |
| MRR Spectroscopy | Extremely high resolution, provides a complete description of isotopic composition, including isotopomers. acs.org | Requires specialized instrumentation, may involve more complex sample preparation. acs.org |
Spectroscopic Characterization of Methyl Methacrylate D5
Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl Methacrylate-d5
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the characterization of this compound (MMA-d5) and its corresponding polymer, poly(this compound) (PMMA-d5). The substitution of protons with deuterium (B1214612) atoms significantly alters the NMR spectra, providing unique opportunities for structural elucidation, purity assessment, and the study of molecular dynamics.
High-resolution ¹H (Proton) and ¹³C (Carbon-13) NMR are indispensable tools for verifying the chemical structure and assessing the isotopic and chemical purity of this compound. In highly deuterated compounds, conventional proton NMR analysis can be limited by the low intensity of residual proton signals. sigmaaldrich.com
The chemical environment of a nucleus determines its resonance frequency, or chemical shift, in an NMR spectrum. In MMA-d5, the five protons on the vinyl and methyl groups are replaced by deuterium. The chemical shifts in ¹H and ²H (Deuterium) NMR are very similar for a given species and its isotopomer because their local chemical environments are nearly identical, with only minor isotope effects observed. sigmaaldrich.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of MMA-d5 is simplified dramatically compared to its non-deuterated counterpart. The primary signals arise from the three protons of the methoxy (-OCH₃) group. Any residual, non-deuterated sites on the vinyl or α-methyl groups would appear as very small signals at their characteristic chemical shifts, allowing for their identification and quantification. sigmaaldrich.com For instance, the methoxy protons typically appear around 3.7 ppm. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon backbone. Deuterium substitution causes characteristic changes. The carbon atoms directly bonded to deuterium (C-D) exhibit multiplets due to ¹³C-²H spin-spin coupling and their signals are often broader and less intense compared to protonated carbons. Furthermore, deuterium induces small upfield shifts (isotope shifts) on the resonance of the attached carbon and even on adjacent carbons. nih.gov Probing ¹³C NMR signals while decoupling both proton and deuterium nuclei can resolve the signals of different isotopologues. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Group | Typical Chemical Shift (ppm) | Notes |
| ¹H | Methoxy (-OCH₃) | ~3.7 | The most prominent signal in the ¹H spectrum. nih.gov |
| ¹H | Residual Vinyl (=CH₂) | ~5.5 - 6.1 | Very low intensity, indicates incomplete deuteration. |
| ¹H | Residual α-Methyl (-CH₃) | ~1.9 | Very low intensity, indicates incomplete deuteration. |
| ¹³C | Carbonyl (C=O) | ~167 | |
| ¹³C | Quaternary Vinyl (=C<) | ~136 | |
| ¹³C | Methylene Vinyl (=CD₂) | ~126 | Signal is a multiplet due to C-D coupling. |
| ¹³C | Methoxy (-OCH₃) | ~52 | |
| ¹³C | Quaternary (C-CD₃) | ~45 | |
| ¹³C | α-Methyl (-CD₃) | ~18 | Signal is a multiplet due to C-D coupling. |
Quantitative NMR (qNMR) is a powerful method for determining the level of deuteration, or isotopic abundance, in molecules like MMA-d5. This is crucial for quality control and for applications where high isotopic purity is required.
One established method involves combining ¹H NMR and ²H NMR. wiley.comnih.gov The isotopic abundance can be calculated with high accuracy using this dual-spectroscopy approach, which has been shown to be more precise than classical ¹H NMR or mass spectrometry methods for both partially and fully labeled compounds. wiley.comnih.gov
For routine analysis, ¹H NMR can be used to quantify the small amounts of residual protons. By integrating the signal of the residual protons against a known internal standard, the percentage of incomplete deuteration at specific sites can be determined. nih.gov For example, in a sample of MMA-d5, the integral of the methoxy protons (-OCH₃) can serve as an internal reference to quantify the integrals of any residual vinyl or α-methyl protons.
In the context of polymers, determining the proton content in deuterated poly(methyl methacrylate) (d-PMMA) is important. High-resolution NMR is a key technique for studying the stereoregularity (tacticity) of PMMA, where the signals for the α-methyl, ester methyl, and β-methylene protons are sensitive to the configuration of the polymer chain. uc.edu In d-PMMA, the analysis of residual proton signals allows for the characterization of the polymer's microstructure.
Another advanced method utilizes the deuterium-induced isotope shifts in ¹³C NMR spectra. The signals for quaternary carbons adjacent to deuterated sites can be resolved for different isotopologues (molecules differing only in their isotopic composition). nih.gov By decoupling both ¹H and ²H nuclei, these closely separated ¹³C signals can be accurately integrated to quantify the deuterium content at specific molecular sites. nih.gov
Beyond structural verification, advanced NMR techniques provide deep insights into the molecular dynamics, conformation, and mobility of MMA-d5 and its polymers. Deuteration is often essential for these advanced experiments, as it simplifies complex spectra and allows for the selective probing of molecular motion. mst.eduresearchgate.net
NMR relaxation time measurements are sensitive to molecular motions occurring over a wide range of timescales. The spin-lattice relaxation time in the rotating frame (T1ρ) is particularly useful for probing slow molecular motions, typically in the microsecond to millisecond range, which are characteristic of polymers.
In solid-state NMR studies of polymers like PMMA, T1ρ values provide information about the mobility of different segments of the polymer chain. auremn.org For copolymers of methyl methacrylate (B99206) and methacrylic acid, analysis of T1ρ values has been used to assess comonomer dispersion and molecular mobility. auremn.org Shorter relaxation times generally correspond to greater molecular motion. Such studies can reveal that the polymer has a heterogeneous morphology with both rigid and mobile regions. auremn.org By selectively measuring the relaxation times of different carbon or deuterium nuclei in d-PMMA, researchers can map the mobility of specific parts of the molecule, such as the main chain versus the side chains.
Multi-dimensional NMR experiments, such as 2D NMR, are powerful for resolving spectral overlap and elucidating the structure of complex molecules and polymers. In deuterated systems, these techniques can be adapted to probe ¹H, ¹³C, and ²H nuclei.
For complex polymer systems, 2D experiments like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate the chemical shifts of directly bonded nuclei (e.g., ¹H and ¹³C). researchgate.net In the case of d-PMMA, a ¹³C-¹H HSQC would primarily show a correlation for the methoxy group, but it could also be used to identify and assign any residual protonated sites by correlating them to their attached carbons.
More advanced techniques, such as Relaxation-Relaxation Correlation Spectroscopy (RRCOSY), can be used to quantify exchange processes and dynamics. mdpi.com For deuterated polymers, multi-dimensional NMR can help in assigning complex spectra arising from different tacticities (stereochemical arrangements) along the polymer chain. uc.edu The simplification of the ¹H spectrum upon deuteration makes the interpretation of these complex 2D spectra more straightforward, enabling a detailed analysis of polymer microstructure and conformation that would be difficult or impossible with non-deuterated samples.
Advanced NMR Techniques for Dynamics and Conformation
In-situ NMR for Polymerization Kinetics
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the kinetics of polymerization reactions in real-time. By tracking the disappearance of monomer signals and the appearance of polymer signals directly within the NMR spectrometer, researchers can gain detailed information about reaction rates and mechanisms. nih.gov
For the polymerization of methyl methacrylate, in-situ ¹H NMR is particularly effective. The disappearance of the vinylic proton resonances of the monomer is monitored over time to calculate the monomer conversion as a function of time. nih.gov This approach allows for the determination of kinetic rate parameters. nih.gov For instance, in photopolymerization reactions, varying light intensities can be correlated with the linear rates of polymerization to determine rate constants. nih.gov This method has been successfully applied to study the photopolymerization of various monomers, including acrylates and methacrylates. nih.gov
The ability to monitor bulk photopolymerization reactions by in-situ NMR, where the polymer system is separated from the locking solvent via a capillary insert, offers high spectral resolution and rich chemical information. nih.gov This technique has been used to determine relative rate constants and ultimate monomer conversion for several systems. nih.gov
| Parameter | Description | NMR Signal Monitored |
| Monomer Conversion | The extent to which monomer has been converted to polymer. | Disappearance of vinylic proton signals of the monomer. |
| Polymerization Rate | The speed at which the polymerization reaction proceeds. | Rate of change of monomer or polymer signal intensity. |
| Reactivity Ratios | In copolymerization, the relative reactivity of each monomer towards the propagating radical chains. | Relative consumption rates of the different monomers. |
This table illustrates the key kinetic parameters that can be determined using in-situ NMR for polymerization reactions.
NMR for Supramolecular Structure (e.g., block copolymers)
NMR spectroscopy is an indispensable tool for characterizing the supramolecular structures of polymers, such as block copolymers. Block copolymers consist of two or more distinct polymer chains linked together, and their self-assembly into organized nanostructures is of significant interest. emich.edu
¹H NMR is widely used to determine the composition and molecular weight of block copolymers. emich.edu For example, in amphiphilic block copolymers like those containing poly(methyl methacrylate) (PMMA), NMR can be used to analyze the different blocks. emich.edu The distinct chemical shifts of the protons in each block allow for their individual characterization. For instance, in a PMMA-based block copolymer, the characteristic signals of the PMMA block can be clearly identified and integrated to determine its relative proportion in the copolymer. researchgate.net
Solid-state ¹³C NMR, particularly with techniques like cross-polarization/magic angle spinning (CP/MAS), provides detailed information about the molecular mobility and comonomer dispersion in copolymers. auremn.org In copolymers of methyl methacrylate and methacrylic acid, for instance, well-resolved solid-state ¹³C NMR spectra can be obtained. auremn.org The chemical shifts of the carbonyl, quaternary, methoxy, methylene, and methyl carbons provide a detailed fingerprint of the polymer structure. auremn.org Analysis of spin-lattice relaxation times in the rotating frame (T1ρH) can indicate the degree of comonomer dispersion along the polymer chain and reveal the presence of both rigid and mobile regions within the polymer morphology. auremn.org
| Technique | Information Obtained | Example Application |
| Solution ¹H NMR | Copolymer composition, molecular weight of blocks. emich.edu | Characterization of poly(methyl methacrylate)-block-poly(N-hydroxyethylacrylamide) diblock copolymers. researchgate.net |
| Solid-State ¹³C CP/MAS NMR | Molecular mobility, comonomer dispersion, morphology (rigid/mobile regions). auremn.org | Study of methyl methacrylate-methacrylic acid copolymers. auremn.org |
This table summarizes the application of different NMR techniques for the characterization of supramolecular structures of block copolymers containing methyl methacrylate.
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is fundamental for probing the molecular vibrations of this compound. These methods provide a detailed fingerprint of the molecule, allowing for the identification of functional groups and the study of structural changes.
Infrared (IR) Spectroscopy and Deuterium-Induced Band Shifts
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides information about the functional groups present in the molecule. In poly(methyl methacrylate) (PMMA), prominent absorption bands are associated with C-H, C=O, C-O, and C-C vibrational modes. ekb.eg
The introduction of deuterium in this compound leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the non-deuterated analogue. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations occur at lower frequencies. This isotopic substitution is a powerful tool for assigning vibrational bands and studying molecular dynamics.
A typical IR spectrum of PMMA shows characteristic bands such as the C=O stretching vibration around 1730 cm⁻¹, and various C-H stretching and bending modes in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. ekb.eg The C-O-C stretching vibrations are typically observed in the 1000-1300 cm⁻¹ range.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in PMMA | Expected Shift upon Deuteration (MMA-d5) |
| C-H Stretching | 2840 - 3100 | Shift to lower wavenumber (C-D stretching) |
| C=O Stretching | ~1730 ekb.egresearchgate.net | Minimal shift |
| C-H Bending/Scissoring | ~1450 researchgate.netresearchgate.net | Shift to lower wavenumber (C-D bending) |
| C-O-C Stretching | 1030 - 1200 | Minimal shift |
| C-C-O Vibration | ~600 researchgate.net | Minimal shift |
This table outlines the key IR absorption bands for PMMA and the expected shifts upon deuteration of the methyl and methylene groups.
Raman Spectroscopy for Vibrational Mode Assignments
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of PMMA exhibits several characteristic peaks that can be assigned to specific vibrational modes. researchgate.netrsc.org
Key Raman peaks for PMMA include the C=O stretching mode at approximately 1730 cm⁻¹, C-H bending of the α-CH₃ group around 1455 cm⁻¹, and the C-O-C stretching vibration around 812 cm⁻¹. researchgate.netrsc.org Other notable bands are observed for C-C-O vibrations at 600 cm⁻¹ and C-H₃ rocking modes around 975 cm⁻¹. researchgate.net
The deuteration in MMA-d5 would cause significant shifts in the Raman bands associated with the vibrations of the deuterated methyl and methylene groups, aiding in the precise assignment of these modes.
| Vibrational Mode | Typical Raman Shift (cm⁻¹) in PMMA |
| C=O Stretching | ~1730 researchgate.net |
| C-H Bending (α-CH₃) | ~1455 researchgate.net |
| C-H₃ Rocking | ~975 researchgate.net |
| C-O-C Stretching | ~812 researchgate.netrsc.org |
| C-C-O Vibration | ~600 researchgate.net |
This table presents characteristic Raman peaks observed for PMMA.
Theoretical Calculations (e.g., DFT) for Vibrational Analysis
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the vibrational spectra of molecules. researchgate.netnih.gov By creating a computational model of the molecule, DFT calculations can predict the vibrational frequencies and intensities of both IR and Raman bands. nih.govwarse.org
These theoretical predictions are invaluable for assigning the experimentally observed vibrational bands to specific molecular motions. researchgate.net The calculated frequencies are often scaled to better match the experimental data, accounting for factors like anharmonicity that are not fully captured by the theoretical model. warse.org
For methyl methacrylate, DFT calculations can be used to analyze the vibrational spectra of its different conformers. warse.org Such calculations help in understanding the relative stability of these conformers and how their vibrational signatures differ. warse.org The potential energy distribution (PED) analysis, derived from these calculations, provides a quantitative description of the contribution of different internal coordinates to each normal mode, leading to a more definitive assignment of the vibrational bands. warse.org
| Computational Method | Application in Vibrational Analysis |
| Density Functional Theory (DFT) | Prediction of IR and Raman frequencies and intensities. nih.gov |
| Potential Energy Distribution (PED) | Quantitative assignment of vibrational modes. warse.org |
| Conformational Analysis | Study of the vibrational spectra of different molecular conformers. warse.org |
This table highlights the role of theoretical calculations in the vibrational analysis of molecules like methyl methacrylate.
Advanced Analytical Techniques for Deuterated Methyl Methacrylate and Its Polymers
Mass Spectrometry (MS) Applications
Mass spectrometry is a versatile analytical technique for polymer characterization, providing information on molecular weight, structure, and end groups. The use of methyl methacrylate-d5 significantly enhances its capabilities.
Identification and Quantification in Complex Mixtures (e.g., GC-MS, LC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating and identifying volatile and non-volatile compounds in complex mixtures. In polymer science, these techniques are often used to quantify residual monomers or other small molecules within a polymer matrix. innovatechlabs.comshimadzu.com The use of this compound as an internal standard is particularly advantageous for the precise quantification of its non-deuterated counterpart, methyl methacrylate (B99206) (MMA). Because deuterated compounds have nearly identical chemical properties and chromatographic retention times to their hydrogenous analogs, they co-elute from the GC or LC column. However, they are easily distinguished by the mass spectrometer due to their mass difference. sigmaaldrich.com
This approach allows for the correction of any sample loss during preparation and analysis, leading to highly accurate and reproducible results. For instance, in the analysis of residual MMA in poly(methyl methacrylate) (PMMA) products, adding a known amount of this compound to the sample extract enables precise quantification of the MMA monomer. innovatechlabs.comresearchgate.net The distinct mass-to-charge ratio (m/z) of the deuterated standard prevents signal overlap with other components in the mixture.
Table 1: Comparison of Mass-to-Charge Ratios for MMA and this compound Fragments in MS
| Fragment | MMA (m/z) | This compound (m/z) | Mass Shift |
| Molecular Ion [M]⁺ | 100.12 | 105.15 | +5 |
| [M-OCH₃]⁺ | 69.07 | 72.10 | +3 |
| [COOCH₃]⁺ | 59.05 | 59.05 | 0 |
| [C₄H₅]⁺ | 53.06 | 56.09 | +3 |
| [C₃D₅]⁺ | - | 46.11 | - |
| [CD₃]⁺ | - | 18.05 | - |
| [CH₃]⁺ | 15.02 | - | - |
This table illustrates how the mass shift in deuterated fragments allows for clear differentiation in a mass spectrum.
Mechanistic Investigations through Isotopic Labeling (e.g., fragmentation pathways)
Isotopic labeling is a powerful method for elucidating reaction mechanisms and fragmentation pathways in mass spectrometry. nih.gov When a molecule like this compound is ionized in a mass spectrometer, it breaks apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is a fingerprint of the molecule's structure. By comparing the fragmentation pattern of deuterated and non-deuterated PMMA, researchers can pinpoint the origin of each fragment. nih.govscielo.br
For example, the fragmentation of PMMA often proceeds through rearrangements and bond cleavages within the polymer backbone and side chains. oipub.comresearchgate.net If a fragment's mass is shifted by five mass units, it indicates that the deuterated methyl and vinylidene groups from the original monomer unit are still intact. A smaller mass shift can indicate which part of the monomer has been lost. This detailed information is crucial for understanding polymerization mechanisms, polymer degradation processes, and the effects of different ionization techniques on the polymer structure. nih.govnih.gov Studies on PMMA have shown that fragmentation can occur via 1,5-hydrogen rearrangements, and the use of deuterated analogs helps to confirm these pathways by tracking the location of deuterium (B1214612) atoms in the resulting ions. nih.gov
End-Group Characterization and Polymer Architecture Analysis
When this compound is used in polymer synthesis, the resulting deuterated poly(methyl methacrylate) (d-PMMA) chains have a distinct mass for their repeating units. This makes it easier to identify the mass of the non-deuterated initiator and terminator fragments at the chain ends. nih.govresearchgate.net For example, if a d-PMMA polymer is synthesized using a standard, non-deuterated initiator, the mass of the resulting polymer will be the sum of the initiator mass plus the mass of the deuterated monomer units. This clear distinction simplifies the identification of the end-group structures, which is critical for understanding polymerization kinetics and controlling polymer architecture. jeol.comnih.gov This approach is complementary to other techniques like pyrolysis-GC-MS, which provides information on fragments of the polymer. nih.gov
Neutron Scattering Techniques for Deuterated Poly(methyl methacrylate) (d-PMMA)
Neutron scattering is a powerful technique for studying the structure and dynamics of materials on a nanometer scale. nih.govwikipedia.org It relies on the interaction of neutrons with atomic nuclei. A key advantage of neutron scattering is its sensitivity to isotopic substitution, particularly the replacement of hydrogen with deuterium. mdpi.com This is because hydrogen and deuterium have very different neutron scattering lengths, creating a high "contrast" between deuterated and non-deuterated molecules. nih.gov This contrast matching technique makes d-PMMA an ideal candidate for such studies.
Small Angle Neutron Scattering (SANS) for Morphological and Phase Behavior Studies
Small Angle Neutron Scattering (SANS) is used to investigate structures on the scale of 1 to 100 nanometers, which is perfect for studying the morphology of polymers, such as the size and shape of polymer chains and the phase behavior of polymer blends. wikipedia.orgmdpi.com By using d-PMMA, researchers can create high-contrast systems that allow for clear visualization of the polymer's structure and organization. nih.govresearchgate.net
For example, in a blend of d-PMMA with another, non-deuterated polymer, the deuterated chains will scatter neutrons much more strongly. This allows for the direct observation of the d-PMMA domains within the blend, providing information on how the polymers are mixed at the molecular level. researchgate.net SANS has been used to study polymerization-induced vitrification, where the scattering profile changes as the liquid monomer is converted to a glassy polymer. researchgate.net
Polymer Blend Miscibility and Interdiffusion
The miscibility of polymer blends—the ability of two or more polymers to mix and form a single phase—is crucial for creating new materials with tailored properties. nih.gov SANS is an exceptionally powerful tool for studying the thermodynamics of polymer blends containing d-PMMA. researchgate.netnih.gov By analyzing the scattered neutron intensity as a function of scattering angle, researchers can determine the Flory-Huggins interaction parameter (χ), which quantifies the thermodynamic interaction between the different polymer chains. researchgate.netacs.org
In blends of d-PMMA and another polymer like poly(α-methyl styrene-co-acrylonitrile) (PαMSAN), SANS experiments can precisely determine the phase boundaries (the conditions of temperature and composition at which the polymers separate). acs.orgsurrey.ac.uk The high contrast provided by the deuterium labeling allows for sensitive detection of concentration fluctuations that precede phase separation. researchgate.netiaea.org
Furthermore, SANS can be used to study the dynamics of interdiffusion, which is the process of polymer chains mixing at an interface. oipub.comkpi.ua By creating a layered sample of d-PMMA and a non-deuterated polymer and monitoring the change in the SANS pattern over time at elevated temperatures, the interdiffusion coefficient can be measured. kpi.ua This provides fundamental insights into polymer chain mobility and the kinetics of mixing and demixing in polymer blends. oipub.com
Nanostructure and Spatial Correlations
Small-Angle Neutron Scattering (SANS) is a premier technique for elucidating the nanostructure and spatial correlations in materials containing this compound. The significant difference in the neutron scattering length between hydrogen and deuterium is the cornerstone of this approach. This contrast allows for the selective highlighting of specific components within a complex system.
In one study, the nanostructure of transparent wood biocomposites was investigated using SANS with deuterated poly(methyl methacrylate) (PMMA). The wood cell wall nanostructure, when soaked in heavy water, revealed a characteristic correlation distance d between the centers of elementary cellulose (B213188) fibrils. When this wood was impregnated with deuterated PMMA, a very similar correlation distance was observed, indicating that the polymer is distributed at the nanoscale within the cell wall. acs.org By using a mixture of deuterated and hydrogenous methyl methacrylate, the neutron scattering length density of the polymer matrix could be "contrast-matched" to that of the cellulose, effectively making the cellulose invisible to the neutrons and allowing for the direct characterization of the polymer distribution. acs.org
Time-resolved SANS has been employed to study the dynamics of copolymer chain exchange between sterically-stabilized diblock copolymer nanoparticles with a core of deuterated PMMA (d8PMMA). rsc.org By preparing nanoparticles with both fully hydrogenous and core-deuterated PMMA, researchers were able to monitor the exchange of copolymer chains between nanoparticles at elevated temperatures. The change in neutron scattering intensity over time provided direct evidence of the mixing of the deuterated and hydrogenous polymer cores. rsc.org For instance, a binary mixture of PLMA39–PMMA55 and PLMA39–d8PMMA57 nanoparticles showed complete core mixing within 3 minutes at 150 °C, while a mixture with longer PMMA chains (PLMA39–PMMA94 and PLMA39–d8PMMA96) required 8 minutes, demonstrating that the rate of copolymer exchange is dependent on the degree of polymerization of the core-forming block. rsc.org
These studies exemplify how the strategic use of this compound in SANS experiments enables detailed characterization of spatial arrangements and dynamic processes at the nanoscale.
Inelastic Neutron Scattering (INS) for Dynamics and Interactions
Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique that probes the atomic and molecular motions in a material by measuring the energy exchange between the sample and the incident neutrons. When applied to systems containing this compound, INS can unravel a wealth of information about molecular and segmental dynamics, as well as catalyst-substrate interactions.
Unraveling Molecular and Segmental Dynamics in Deuterated Polymers
The dynamics of polymers, ranging from localized motions of side groups to the segmental motion of the polymer backbone, are crucial for understanding their macroscopic properties. Quasi-elastic Neutron Scattering (QENS), a high-energy resolution variant of INS, is particularly well-suited for studying these motions. The large incoherent scattering cross-section of hydrogen makes it a dominant scatterer in neutron scattering experiments. By selectively replacing hydrogen with deuterium, which has a much smaller incoherent cross-section, specific parts of a molecule can be "highlighted" or "masked."
In studies of poly(methyl methacrylate) (PMMA), selective deuteration has been instrumental. For instance, in PMMA-grafted nanoparticles, the segmental dynamics of the grafted chains and the matrix chains can be probed independently by deuterating one of the components. nist.gov QENS experiments can then selectively measure the motion of the protonated component. This approach has revealed that in composites where nanoparticles are well-dispersed, the mobility of both the grafted and matrix chains are similar. In contrast, in systems where nanoparticles aggregate, the dynamics can be significantly altered. nist.gov
The combination of neutron scattering with fully atomistic molecular dynamics (MD) simulations provides a powerful synergy for interpreting experimental data. A study on syndiotactic PMMA with a deuterated α-methyl group and main chain (PMMA-d5) demonstrated this approach. nih.gov The use of deuteration allowed for the separation of coherent and incoherent scattering contributions, which could then be compared with partial structure factors calculated from MD simulations. This combined methodology enables a detailed understanding of the correlations between different molecular groups. nih.gov
Furthermore, INS studies have shed light on the rotational dynamics of methyl groups in polymers. arxiv.org These rotations are among the simplest dynamical processes in polymers and can be observed from the quantum tunneling regime at very low temperatures to the classical hopping regime at higher temperatures. arxiv.org The use of deuterated methyl groups can help to isolate and understand these fundamental motions.
Catalyst-Substrate Interactions in Deuterated Systems
Neutron scattering techniques offer a unique window into the mechanisms of heterogeneous catalysis due to their sensitivity to light elements like hydrogen and their ability to penetrate typical reactor materials. nih.gov While direct studies on catalyst-substrate interactions using this compound are not abundant in the reviewed literature, the principles of neutron scattering suggest a powerful potential application.
Inelastic neutron scattering can provide detailed vibrational spectra of adsorbed species on a catalyst surface. stfc.ac.uk By using deuterated methyl methacrylate, the vibrational modes involving the deuterated parts of the molecule would be shifted to lower energies compared to their hydrogenous counterparts. This isotopic shift would allow for the unambiguous assignment of vibrational modes associated with the adsorbed monomer. This could help in identifying the specific points of interaction between the methyl methacrylate molecule and the catalyst surface, for example, whether the interaction primarily involves the methyl groups, the vinyl group, or the ester group.
Quasi-elastic neutron scattering could be used to study the diffusion and reorientation of this compound molecules within the pores of a catalyst. stfc.ac.uk The reduced incoherent scattering from the deuterated monomer would minimize the background signal, allowing for a clearer observation of the dynamics of the adsorbed species. This could provide insights into how the monomer moves towards and binds to the active sites of the catalyst.
For instance, in the methanol-to-hydrocarbons (MTH) reaction, QENS has been used to study the dynamics of adsorbed methanol (B129727) in zeolite catalysts. stfc.ac.uk A similar approach with this compound could elucidate its mobility and interaction with catalysts used in its polymerization or conversion, providing crucial data for catalyst design and optimization.
Separation of Coherent and Incoherent Scattering
A significant advantage of neutron scattering is the ability to separate coherent and incoherent scattering signals, which provide different types of information about the sample. Coherent scattering arises from the interference of neutron waves scattered from different nuclei and provides information about the structure and collective dynamics of the material. ill.eu Incoherent scattering results from the random scattering from individual nuclei and provides information about single-particle dynamics. ill.eu
The key to separating these two contributions lies in the vastly different scattering cross-sections of hydrogen and deuterium, and the use of polarization analysis.
| Isotope | Coherent Scattering Cross-Section (barns) | Incoherent Scattering Cross-Section (barns) |
| Hydrogen (¹H) | 1.76 | 80.26 |
| Deuterium (²H) | 5.59 | 2.05 |
Data sourced from various neutron scattering resources.
As the table shows, hydrogen is predominantly an incoherent scatterer, while deuterium is primarily a coherent scatterer. This property is exploited in studies of deuterated materials. By replacing hydrogen with deuterium in methyl methacrylate to create this compound, the incoherent scattering from the monomer is significantly reduced, and the coherent scattering is enhanced. This allows for a clearer observation of the structural features and collective motions of the PMMA chains.
However, it is often an oversimplification to assume that the incoherent scattering from a deuterated sample is negligible. stfc.ac.uk Advanced techniques, such as polarization analysis, can be used to experimentally separate the coherent and incoherent scattering contributions. stfc.ac.uk In this method, a beam of polarized neutrons is scattered from the sample, and the polarization of the scattered neutrons is analyzed. The spin-flip and non-spin-flip scattering events can be related to the incoherent and coherent scattering cross-sections, respectively, allowing for their quantitative separation. ill.eu This technique has been successfully used to distinguish the diffusive motions of deuterated water (D₂O) molecules from other dynamical contributions, demonstrating its power in unambiguously interpreting neutron scattering data. stfc.ac.uk The application of such techniques to systems involving this compound would provide a more precise and detailed understanding of both the individual and collective dynamics of the monomer and its polymer.
Polymerization Studies of Methyl Methacrylate D5
Mechanism of Polymerization of Methyl Methacrylate-d5
Radical polymerization is a chain reaction involving initiation, propagation, and termination steps. The use of deuterated monomers like MMA-d5 is instrumental in studying the kinetics and mechanisms of these fundamental steps.
The substitution of hydrogen with heavier deuterium (B1214612) atoms can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE). In radical polymerization, this effect can manifest during the propagation step, where a growing polymer radical adds to a monomer molecule.
Theoretical modeling of the polymerization of methyl methacrylate (B99206) has predicted an increase in the pre-exponential factor (A) of the Arrhenius equation by 22% when using a deuterated monomer. wiley.com This theoretical prediction aligns well with experimental observations, which have recorded a significant rate enhancement. wiley.com Specifically, an experimental study documented a 28% increase in the polymerization rate for deuterated methyl methacrylate compared to its hydrogenous counterpart. wiley.com This is considered an inverse kinetic isotope effect, where the reaction proceeds faster with the heavier isotope. This effect is attributed to changes in the vibrational frequencies of the transition state.
Another study investigated hydrogen/deuterium exchange kinetics between chromium hydrides and this compound, providing insights into H-transfer reactions involving the monomer. lookchem.com Such studies are fundamental to understanding the interactions that can influence initiation and propagation events.
Table 1: Theoretical and Experimental Rate Enhancement in Deuterated Methyl Methacrylate Polymerization
| Parameter | Predicted Change for Deuterated MMA | Experimental Rate Enhancement |
|---|---|---|
| Pre-exponential Factor (A) | +22% | - |
Chain transfer is a crucial reaction in polymerization that controls the molecular weight of the resulting polymer. It involves the transfer of an atom (typically hydrogen) from a chain transfer agent to the growing polymer radical, terminating the chain and initiating a new one. In Catalytic Chain Transfer Polymerization (CCTP), a catalyst, often a cobalt complex, facilitates this process with high efficiency.
The strength of a carbon-deuterium (C-D) bond is slightly greater than that of a carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy, leading to a primary kinetic isotope effect where reactions involving C-D bond cleavage are slower than those involving C-H bonds. When MMA-d5 is used in a polymerization where chain transfer to the monomer or other agents occurs through abstraction of a methyl proton, a slower rate of chain transfer would be expected.
While direct studies on the CCTP of MMA-d5 are limited, the principles of KIE suggest that if the chain transfer mechanism involves the abstraction of a deuterium atom from the monomer's methyl group, the chain transfer efficiency would be reduced. Research on hydrogen and deuterium transfer between specific organometallic complexes and MMA-d5 has been conducted, laying the groundwork for understanding the fundamental kinetics of such transfer reactions. lookchem.comresearchgate.net
Anionic polymerization offers precise control over polymer molecular weight, architecture, and stereochemistry (tacticity). Deuterated monomers are invaluable for analyzing the resulting polymer structure and confirming mechanistic pathways.
The stereochemistry of poly(methyl methacrylate) (PMMA), described as isotactic (ester groups on the same side of the polymer backbone), syndiotactic (ester groups on alternating sides), or atactic (random arrangement), significantly influences its physical properties. Specific initiator and solvent systems are known to control this tacticity during anionic polymerization. For instance, initiators like t-BuMgBr in toluene (B28343) tend to produce isotactic PMMA, while organolithium initiators in polar solvents like THF often yield syndiotactic PMMA.
While MMA-d5 is not typically used to actively control the stereochemistry, the resulting deuterated polymers are powerful probes for analysis. Techniques such as Neutron Spin Echo (NSE) spectroscopy and Small-Angle Neutron Scattering (SANS) can utilize the difference in scattering length between hydrogen and deuterium to study the conformation and dynamics of stereoregular PMMA chains in detail, which is more challenging with non-deuterated polymers.
Understanding the fate of the initiator and the precise structure of the polymer chain ends is critical for confirming polymerization mechanisms. Isotopic labeling is a definitive method for this purpose. By using a standard (hydrogenous) initiator to polymerize a fully deuterated monomer like MMA-d8 (methyl-d3, methacrylate-d5), the initiator fragments at the beginning of the polymer chain can be clearly identified and quantified using ¹H NMR spectroscopy, as they will be the only source of proton signals.
In a study on the radical polymerization of totally deuterated methyl methacrylate (MMA-d8) initiated by azobisisobutyronitrile (AIBN), ¹H NMR spectroscopy was used to analyze the resulting polymer. researchgate.netscribd.com The analysis revealed the precise number of initiator fragments attached to the polymer chains.
This analysis allowed researchers to determine that, on average, 1.15 initiator fragments were present per polymer molecule. researchgate.netscribd.com This value directly indicates that the dominant termination mechanism is disproportionation (85%), where one polymer chain abstracts a hydrogen (or deuterium) from another, resulting in one saturated and one unsaturated chain end. researchgate.netscribd.com This powerful technique, demonstrated here in a radical system, is equally applicable to anionic polymerization for verifying initiation efficiency and identifying termination or chain transfer products.
Controlled/Living Radical Polymerization (CRP) of this compound
Controlled/living radical polymerization (CRP) methods offer precise control over polymer molecular weight, architecture, and dispersity. The use of deuterated monomers like this compound (MMA-d5) in these systems is a powerful tool for mechanistic studies and for creating polymers with specific properties for advanced analytical characterization.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that allows for the synthesis of well-defined polymers. rwth-aachen.de The mechanism involves a chain transfer agent (RAFT agent) that reversibly controls the concentration of growing polymer chains. rwth-aachen.de The polymerization of MMA via RAFT is well-established, and these conditions are directly applicable to its deuterated analog, MMA-d5. nih.govacs.org
The primary advantage of using MMA-d5 in RAFT polymerization is for the synthesis of block copolymers where one block is "labeled" with deuterium. This isotopic labeling provides neutron contrast, making the polymers ideal for analysis by techniques such as Small-Angle Neutron Scattering (SANS). SANS can then be used to precisely determine the morphology, domain spacing, and chain conformation of the block copolymers in bulk or in solution.
The general conditions for RAFT polymerization of methyl methacrylate are robust and can be adapted for the deuterated monomer to achieve polymers with low polydispersity and controlled molecular weight. nih.gov
Table 1: Representative Conditions for RAFT Polymerization of Methyl Methacrylate
| Component | Example Substance | Typical Concentration/Ratio | Purpose |
|---|---|---|---|
| Monomer | Methyl Methacrylate (or MMA-d5) | Bulk or in solution | The repeating unit of the polymer. |
| RAFT Agent | 2-Cyano-2-propyl dithiobenzoate (CPDB) | [Monomer]:[RAFT Agent] = 50:1 to 1000:1 | Controls the polymerization. |
| Initiator | Azobisisobutyronitrile (AIBN) | [RAFT Agent]:[Initiator] = 5:1 to 10:1 | Generates initial radicals. |
| Solvent | Toluene or 1,4-Dioxane | 50% v/v | Solubilizes reactants. |
This table presents typical conditions for the RAFT polymerization of MMA, which are analogous for MMA-d5.
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method used to synthesize polymers with controlled molecular weights and narrow molecular weight distributions. advancedsciencenews.com The process is catalyzed by a transition metal complex, typically copper-based, which reversibly activates and deactivates the growing polymer chains. cmu.edu The kinetics of ATRP for standard methyl methacrylate have been extensively studied, establishing it as a well-controlled system. cmu.edu14.139.213
The use of this compound in ATRP serves primarily as a mechanistic probe. By comparing the polymerization kinetics of MMA and MMA-d5, researchers can investigate the kinetic isotope effect (KIE). A significant KIE could provide insights into the rate-determining steps of the ATRP mechanism, particularly the activation and deactivation steps involving the C-Halogen bond. Furthermore, polymers synthesized from MMA-d5 are valuable for spectroscopic analysis, where the deuterium labels can simplify complex spectra or be used as specific probes in NMR studies.
Successful ATRP of MMA-d5 relies on the same components as its non-deuterated counterpart, including an initiator, a transition metal catalyst, a ligand, and appropriate reaction conditions. 14.139.213cmu.edu
Table 2: Typical System for ATRP of Methyl Methacrylate
| Component | Example Substance | Typical Molar Ratio | Role |
|---|---|---|---|
| Monomer | Methyl Methacrylate (or MMA-d5) | 100 | Building block of the polymer. |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | 1 | Starts the polymer chains. |
| Catalyst | Copper(I) Bromide (CuBr) | 1 | Activates and deactivates polymer chains. |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 1-2 | Solubilizes the copper catalyst. |
| Solvent | Toluene, Anisole, or DMF | 50% v/v | Provides a medium for the reaction. |
This table outlines a common catalytic system and conditions for the ATRP of MMA, which are directly applicable to MMA-d5.
Mechanistic Investigations Utilizing Kinetic Isotope Effects Kie with Methyl Methacrylate D5
Primary and Secondary Isotope Effects in Reaction Pathways
Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-determining step. These effects are generally smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the transition state.
Solvent kinetic isotope effects (SKIEs) are a type of secondary KIE that occurs when the solvent is isotopically substituted, for instance, using D₂O instead of H₂O. These effects can reveal the involvement of the solvent in the reaction mechanism, such as its role as a proton donor or acceptor.
A notable example of a significant solvent kinetic isotope effect involving a deuterated methacrylate (B99206) is in the study of the inhibition of the enzyme pyruvate (B1213749) formate-lyase (PFL). Research has shown that the decay of a methacryl radical intermediate during the inhibition process exhibits a hydrogen/deuterium (B1214612) solvent isotope effect of 3.4. acs.orgnih.govnih.gov This substantial KIE is consistent with a hydrogen-atom transfer from an ionizable donor, presumed to be the sulfhydryl group of a cysteine residue (C419) within the enzyme's active site. acs.orgnih.govnih.gov The magnitude of this SKIE provides strong evidence that a proton transfer from the solvent or a solvent-exchangeable proton on the enzyme is a key part of the rate-determining step of this particular reaction pathway.
The substitution of hydrogen with deuterium can influence not only the rate of a reaction but also its selectivity. In the context of polymerization, for example, the stereochemistry of the resulting polymer, known as tacticity, can be affected by various factors, including the solvent and the structure of the monomer. While specific studies on the direct effect of Methyl methacrylate-d5 on the stereoselectivity of its polymerization are not extensively documented in the reviewed literature, the principles of KIEs suggest that such effects are plausible.
Computational studies have explored the influence of solvents on the tacticity of poly(methyl methacrylate). These studies indicate that hydrogen-bonding interactions between the solvent and the monomer or the growing polymer chain can influence the stereochemistry of the addition reaction. acs.orgugent.be For instance, the free radical polymerization of methyl methacrylate in solvents like 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, which can form strong hydrogen bonds, is known to be highly syndiotactic. acs.orgugent.be This suggests that subtle energetic differences, which can also be induced by isotopic substitution, can play a role in directing the stereochemical outcome of the polymerization.
Computational Chemistry and Density Functional Theory (DFT) in KIE Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing and predicting kinetic isotope effects. DFT calculations allow for the modeling of transition state structures and the calculation of vibrational frequencies, which are essential for determining theoretical KIEs. The comparison of these calculated values with experimental data provides a powerful method for validating proposed reaction mechanisms.
In the investigation of pyruvate formate-lyase inhibition by methacrylate, DFT calculations were employed to support the experimental findings. The calculations corroborated the assignment of the observed radical intermediate to a C2 tertiary methacryl radical. nih.govnih.govacs.org Furthermore, DFT was used to compute the kinetic isotope effect for the hydrogen/deuterium exchange of the C419–SH(D) group, yielding a calculated KIE of 3.2. nih.govacs.org This value is in excellent agreement with the experimentally observed solvent KIE of 3.4, lending strong support to the proposed mechanism of inhibition. acs.orgnih.govnih.gov
The following table summarizes the key findings from the DFT analysis of the pyruvate formate-lyase inhibition by methacrylate:
| Parameter | Value | Significance |
|---|---|---|
| Experimental Solvent KIE (kH/kD) | 3.4 | Indicates H-atom transfer in the rate-determining step. acs.orgnih.govnih.gov |
| DFT Calculated KIE (kH/kD) | 3.2 | Corroborates the experimental KIE and supports the proposed mechanism. nih.govacs.org |
| Predicted Reactivity Difference (kacryl/kmethacryl) | 14 | Highlights the difference in reactivity between acrylate (B77674) and methacrylate radical intermediates. nih.govacs.org |
Elucidation of Enzyme Inhibition Mechanisms using Deuterated Methacrylates
Deuterated methacrylates have proven to be invaluable in unraveling the intricate mechanisms of enzyme inhibition. By observing the kinetic consequences of isotopic substitution, researchers can identify the specific steps in the catalytic cycle that are affected by an inhibitor.
A prime example is the irreversible inhibition of E. coli pyruvate formate-lyase (PFL) by methacrylate. nih.govnih.gov PFL is a glycyl radical enzyme that plays a crucial role in anaerobic glucose metabolism. Methacrylate acts as a mechanism-based inhibitor, where the enzyme's own catalytic machinery converts the inhibitor into a reactive species that covalently modifies the enzyme.
The use of deuterated methacrylate isotopologues was instrumental in identifying the structure of the radical intermediate formed during inhibition. nih.govnih.gov Electron paramagnetic resonance (EPR) spectroscopy, in conjunction with spectral simulations and DFT calculations, confirmed the formation of a C2 tertiary methacryl radical. nih.govnih.gov Furthermore, mass spectrometry analysis of the inhibited enzyme revealed that the inhibitor specifically forms a thioether bond with cysteine residue C418. nih.govnih.gov
The following table outlines the key steps in the proposed mechanism of PFL inhibition by methacrylate, highlighting the role of deuterated compounds in its elucidation:
| Step | Description | Evidence from Deuterated Methacrylate Studies |
|---|---|---|
| 1 | Formation of a radical intermediate. | EPR studies with deuterated methacrylate isotopologues confirmed the structure of the C2 tertiary methacryl radical. nih.govnih.gov |
| 2 | Decay of the radical intermediate. | A significant solvent KIE of 3.4 was observed, indicating H-atom transfer from C419 is rate-determining. acs.orgnih.govnih.gov |
| 3 | Covalent modification of the enzyme. | Mass spectrometry identified a thioether bond between C418 and the methacrylate molecule. nih.govnih.gov |
Advanced Research Applications of Deuterated Poly Methyl Methacrylate
Neutron Optics and Neutron Window Materials
Deuterated polymers are crucial in the field of neutron science, not only as subjects of study but also as components of the experimental apparatus itself. europa.eu The significant difference in the neutron scattering cross-sections of hydrogen and deuterium (B1214612) makes deuterated materials like d-PMMA highly valuable for applications in neutron optics and as neutron window materials. acs.org Neutrons are particularly sensitive to the isotopic composition of materials, and the replacement of hydrogen with deuterium can dramatically alter a material's interaction with a neutron beam. europa.eu
In neutron optics, materials are needed to guide, focus, and monochromatize neutron beams. The choice of material is critical to minimize incoherent scattering, which can lead to signal loss and background noise. Hydrogen is a strong incoherent scatterer, whereas deuterium has a much smaller incoherent scattering cross-section. Consequently, d-PMMA is a more transparent material for neutrons than its hydrogenous counterpart, leading to more efficient neutron transport and better-defined beams.
As neutron window materials, which are used to separate different environments within a neutron scattering instrument (e.g., vacuum and air) while allowing the neutron beam to pass through with minimal disruption, d-PMMA offers advantages. Its reduced incoherent scattering minimizes the unwanted scattering of neutrons from the window itself, which is crucial for maintaining a low-background environment for sensitive experiments. The use of deuterated materials like d-PMMA is a key strategy in the design and construction of high-performance neutron scattering instrumentation. Research has also explored the production of deuterated polymer accelerator targets for neutron production, highlighting the role of these materials in the entire chain of neutron-based research. afit.eduafit.edu
Polymer Blends and Interfaces Studies using Deuterated Components
The use of deuterated components has revolutionized the study of polymer blends and interfaces. acs.org By selectively deuterating one of the polymers in a blend, researchers can use techniques like small-angle neutron scattering (SANS) to generate contrast between the components, allowing for the direct visualization of the morphology and phase behavior of the blend. nih.govresearchgate.net This approach is particularly powerful for blends of chemically similar polymers where other techniques like X-ray scattering or microscopy may fail to provide sufficient contrast. nih.gov
Neutron reflectivity and SANS are powerful techniques for studying the diffusion of polymer chains across an interface. nih.gov By creating a bilayer of a hydrogenated polymer and a deuterated polymer, the interdiffusion process can be monitored in real-time. The change in the neutron reflectivity profile as a function of annealing time provides quantitative information about the diffusion coefficient and the evolution of the interfacial width.
Studies on blends of deuterated polystyrene (d-PS) and poly(methyl methacrylate) (PMMA) have provided valuable insights into the mutual diffusion of these polymers. acs.org Research has also investigated the diffusion dynamics of PMMA melts confined between polystyrene layers using bilayers of PMMA and deuterated PMMA (dPMMA). nih.gov These experiments allow for the determination of diffusion coefficients and how they are influenced by factors such as temperature, molecular weight, and confinement. nih.govacs.org
The study of phase separation dynamics in polymer blends is another area that has greatly benefited from the use of deuterated components. nih.govacs.org By quenching a miscible blend of a hydrogenated and a deuterated polymer into the two-phase region of its phase diagram, the process of phase separation can be followed using time-resolved SANS. aip.org The deuteration provides the necessary contrast to observe the growth of concentration fluctuations and the formation of distinct domains. researchgate.net This has been instrumental in testing theoretical models of phase separation, such as nucleation and growth or spinodal decomposition. nih.gov
| Research Focus | Polymers Used | Technique | Key Findings |
| Interdiffusion | Deuterated Polystyrene (d-PS) and PMMA | Nuclear Reaction Analysis | Derived a function describing the concentration dependence of the mutual diffusion coefficient. acs.org |
| Diffusion Dynamics | PMMA and Deuterated PMMA (dPMMA) confined by Polystyrene | Neutron Reflectivity | Revealed non-monotonic behavior of polymer mobility near the immiscible polymer-polymer interface. nih.gov |
| Phase Separation | Deuterated Polystyrene (dPS) and Poly(vinyl methyl ether) (PVME) | Neutron Reflectivity | Observed phase separation near the air interface and substrate during an incubation period before dewetting. aip.org |
The glass transition temperature (Tg) is a critical property of amorphous polymers and their blends. Deuteration can have a subtle but measurable effect on the Tg of a polymer. More importantly, the use of deuterated components allows for the investigation of the local environment and mobility of individual polymer chains within a blend. Neutron scattering techniques can probe the dynamics of the deuterated chains selectively, providing insights into how the presence of the other polymer component affects their segmental motion and glass transition behavior.
Research has been conducted on the distribution of the glass transition temperature in multilayered PMMA thin films consisting of deuterated-PMMA and hydrogenated-PMMA using neutron reflectivity. aps.org This study successfully observed the depth distribution of Tg within the film, suggesting a long-range interfacial effect from the substrate. aps.org
Furthermore, techniques like solid-state NMR, when combined with deuteration, can provide detailed information about the molecular mobility in polymer blends. By selectively deuterating one component, it is possible to filter out the signals from the protonated component and focus on the dynamics of the deuterated one. This can reveal changes in chain mobility and the width of the glass transition in blends. Studies on PMMA-based copolymer blends have shown that strong intermolecular interactions, such as hydrogen bonding, can significantly increase the glass transition temperature compared to the individual components. nsysu.edu.tw While not directly involving deuteration, these studies highlight the importance of probing intermolecular interactions, a task for which deuteration in combination with neutron scattering is exceptionally well-suited.
| Polymer System | Experimental Technique | Observation |
| Multilayered d-PMMA/h-PMMA thin film | Neutron Reflectivity | Successful observation of the depth distribution of the glass transition temperature. aps.org |
| PVDAT-co-PMMA / PVBT-co-PMMA blends | DSC, FTIR, Solid-State NMR | A significant positive deviation in the glass transition temperature indicated strong multiple hydrogen-bonding interactions. nsysu.edu.tw |
Nanocomposite Research with Deuterated PMMA Matrixes
In the field of polymer nanocomposites, understanding the dispersion of nanoparticles and the structure of the polymer matrix around them is crucial for controlling the material's properties. Small-angle neutron scattering (SANS) with contrast variation is an ideal tool for this purpose. By using a deuterated PMMA matrix and hydrogenated nanoparticles (or vice versa), the scattering from the polymer matrix can be matched to that of the solvent, making the nanoparticles effectively "visible" to neutrons. This allows for the precise determination of the nanoparticle structure and organization within the composite.
Conversely, by matching the scattering of the nanoparticles to the solvent, the structure of the polymer matrix surrounding the nanoparticles can be investigated. This can reveal information about the formation of a bound polymer layer (interphase) on the nanoparticle surface and how the presence of the nanoparticles affects the conformation of the polymer chains.
Research has been conducted on sterically-stabilized diblock copolymer nanoparticles with a core of deuterated PMMA. rsc.orgwhiterose.ac.uk Time-resolved SANS was used to study the exchange of copolymer chains between these nanoparticles at elevated temperatures. rsc.orgwhiterose.ac.uk The use of a deuterated core was essential for providing the necessary neutron scattering contrast to monitor the dynamics of the exchange process. rsc.orgwhiterose.ac.uk These studies provide fundamental insights into the stability and dynamic behavior of polymer nanocomposites.
Biomedical and Materials Science Applications enabled by Deuteration
The unique properties of deuterated polymers, including d-PMMA, have led to their use in a variety of biomedical and materials science applications. mdpi.com In biomedical research, deuterated compounds are used as non-radioactive tracers in metabolic studies. Deuterated polymers can also be used in drug delivery systems, where neutron scattering can be employed to study the structure of the delivery vehicle and the distribution of the drug within it. resolvemass.cayoutube.com
In materials science, deuterated polymers are invaluable as standards for analytical techniques such as mass spectrometry and NMR. resolvemass.cayoutube.com The distinct mass of deuterium allows for its use as an internal standard for accurate quantification. resolvemass.ca Deuteration has also been explored as a means to improve the performance of polymer optical fibers. By replacing hydrogen with deuterium in PMMA, the absorption losses due to carbon-hydrogen bond vibrations in the near-infrared region can be significantly reduced, leading to fibers with lower attenuation. soton.ac.uk
Deuteration as a Design Parameter for Functional Polymers
Beyond its use as a labeling tool for analytical techniques, deuteration itself can be considered a design parameter for tuning the properties of functional polymers. acs.org The substitution of hydrogen with deuterium can lead to subtle but significant changes in the physical and chemical properties of a polymer due to the "kinetic isotope effect." The C-D bond is slightly shorter and stronger than the C-H bond, which can affect bond vibrational frequencies, intermolecular interactions, and reaction rates. nih.gov
This can lead to changes in properties such as:
Thermal Stability: The stronger C-D bond can lead to increased thermal and oxidative stability in some polymers. resolvemass.canih.gov
Phase Behavior: Deuteration can slightly alter the balance of intermolecular forces, which can shift the phase boundaries in polymer blends and block copolymers. acs.orgnih.gov
Optical Properties: As mentioned previously, deuteration can reduce optical absorption at specific wavelengths, which is beneficial for applications in photonics and telecommunications. azimuth-corp.com
Electronic Properties: In conjugated polymers, deuteration has been shown to influence properties such as crystallinity and charge mobility, although the effects can be complex and depend on the specific location of deuteration within the polymer structure. nih.gov
By strategically incorporating deuterium into the structure of a polymer, it is possible to fine-tune its properties for specific applications. This concept of "deuteration as a design parameter" opens up new possibilities for the creation of advanced functional polymers with tailored performance characteristics.
Q & A
Q. What are the key considerations when synthesizing Methyl methacrylate-d5 to ensure isotopic purity?
Methodological Answer: Synthesis of this compound requires precise control of deuterium incorporation at specific positions (CD₂:C(CD₃)COOCH₃). Key steps include:
- Deuterated Precursors : Use deuterated reagents (e.g., CD₃OH for methyl group deuteration) to minimize isotopic scrambling .
- Reaction Conditions : Conduct reactions under inert atmospheres (N₂/Ar) to prevent proton exchange with moisture.
- Purification : Employ fractional distillation or column chromatography to isolate the deuterated monomer, followed by NMR (¹H, ²H) and mass spectrometry to verify isotopic purity (>99 atom% D) .
Basic Question
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/²H NMR : Use deuterated solvents (e.g., CDCl₃) to suppress background signals. Monitor the absence of proton resonances at δ 5.8–6.3 ppm (vinyl protons) and δ 3.6 ppm (methoxy group) to confirm deuteration .
- FT-IR : Compare C-D stretching vibrations (~2100–2200 cm⁻¹) with C-H bands (~2800–3000 cm⁻¹) to assess deuteration efficiency .
- GC-MS : Quantify isotopic purity using selected ion monitoring (SIM) for m/z ratios corresponding to deuterated fragments .
Advanced Question
Q. How does deuteration at specific positions in this compound influence its reactivity in radical polymerization compared to the non-deuterated form?
Methodological Answer: Deuteration alters kinetics due to the kinetic isotope effect (KIE):
- Rate Constants : Measure via pulsed-laser polymerization (PLP) coupled with size-exclusion chromatography (SEC). Expect reduced propagation rates (kₚ) by ~1.5–2× for C-D bonds due to higher bond dissociation energy .
- Chain Transfer : Use deuterium labeling in chain-transfer agents (CTAs) to study isotopic effects on termination steps. Monitor via MALDI-TOF mass spectrometry .
Advanced Question
Q. What analytical approaches can resolve contradictions in kinetic data when using this compound in copolymerization studies?
Methodological Answer:
- Isotopic Dilution Experiments : Introduce known ratios of deuterated/protonated monomers to calibrate reactivity ratios (e.g., Fineman-Ross or Kelen-Tüdős methods) .
- High-Resolution Mass Spectrometry : Differentiate copolymer sequences (e.g., alternating vs. block) using isotopic mass shifts .
- Multivariate Analysis : Apply principal component analysis (PCA) to disentangle isotopic effects from experimental noise in time-resolved FT-IR or Raman datasets .
Basic Question
Q. What are the storage and handling protocols for this compound to prevent degradation?
Methodological Answer:
- Storage : Store at 0–6°C in amber vials under nitrogen to inhibit thermal decomposition and radical-initiated polymerization .
- Stabilizers : Confirm the presence of hydroquinone (0.01–0.1 wt%) as a radical inhibitor via HPLC-UV (λ = 280 nm) .
- Handling : Use glass syringes for aliquoting to avoid leaching of plasticizers from polymer-based tools .
Advanced Question
Q. How can researchers account for isotopic scrambling effects when using this compound in mechanistic studies?
Methodological Answer:
- Control Experiments : Compare reaction outcomes with fully protonated and selectively deuterated analogs (e.g., CD₃ vs. CH₃ groups) to identify scrambling pathways .
- Isotopic Labeling : Use ¹³C-DEPT NMR to track deuterium migration during acid/base catalysis or thermal treatment .
- Computational Modeling : Simulate proton/deuterium exchange using DFT calculations (e.g., B3LYP/6-31G*) to predict scrambling under specific conditions .
Basic Question
Q. What are the recommended methods for quantifying residual non-deuterated monomers in this compound batches?
Methodological Answer:
- HPLC-UV : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase. Detect non-deuterated monomers at 210 nm and quantify via external calibration curves .
- ²H NMR : Integrate residual CH₃ peaks (δ 1.8–2.1 ppm) relative to CD₃ signals to calculate impurity levels .
Advanced Question
Q. What strategies mitigate batch-to-batch variability in deuterated monomer content during this compound synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor deuteration in real time during synthesis .
- Quality Control : Establish acceptance criteria for isotopic purity (e.g., ≥99 atom% D via EA-IRMS) and enforce statistical process control (SPC) for critical parameters (e.g., reaction temperature, reagent stoichiometry) .
Table 1: Key Properties of this compound vs. Non-Deuterated Analog
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
